molecular formula C10H7ClN4 B1528649 2-(3-amino-1H-pyrazol-1-yl)-5-chlorobenzonitrile CAS No. 1249223-99-1

2-(3-amino-1H-pyrazol-1-yl)-5-chlorobenzonitrile

Cat. No. B1528649
CAS RN: 1249223-99-1
M. Wt: 218.64 g/mol
InChI Key: TVXHDLNXNOOVAO-UHFFFAOYSA-N
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Description

2-(3-amino-1H-pyrazol-1-yl)-5-chlorobenzonitrile, also known as 2-A5CB, is a compound that has been studied for its potential applications in the field of scientific research. The compound is a derivative of the pyrazole and benzonitrile families and contains a chlorine atom in the 5-position of the benzonitrile moiety. It is a colorless solid that is soluble in both organic and aqueous solvents.

Scientific Research Applications

Synthesis and Reactivity

Pyrazole derivatives are synthesized through various methods and are known for their reactivity, which allows for the creation of a wide range of heterocyclic compounds. For instance, the Green One Pot Solvent-Free Synthesis demonstrates the synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines without the use of solvents, highlighting an environmentally friendly approach to synthesizing these compounds (Al-Matar et al., 2010). Additionally, New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile discusses how pyrazole derivatives react with chloroacetyl chloride to form new compounds, showing the versatility of pyrazole-based compounds in chemical synthesis (Dotsenko et al., 2020).

Medicinal and Biological Applications

Pyrazole derivatives are extensively researched for their potential medicinal and biological applications. For example, Synthesis, Biological Activity, and Cytotoxicity of New Fused Pyrazolo[1,5-a]pyrimidine investigates the antibacterial, antifungal, and cytotoxic activities against breast cancer cells (MCF7) of pyrazolo[1,5-a]pyrimidine derivatives, highlighting the pharmaceutical relevance of these compounds (Al-Adiwish et al., 2017). Another study, Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities , demonstrates the synthesis of pyrazole derivatives with significant antitumor activities against various human tumor cell lines, further underscoring the therapeutic potential of pyrazole-based compounds (Mohareb et al., 2012).

properties

IUPAC Name

2-(3-aminopyrazol-1-yl)-5-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4/c11-8-1-2-9(7(5-8)6-12)15-4-3-10(13)14-15/h1-5H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXHDLNXNOOVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)N2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-amino-1H-pyrazol-1-yl)-5-chlorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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